4-[(Aminooxy)methyl]benzaldehyde is an organic compound characterized by the presence of an aminooxy functional group attached to a benzaldehyde moiety. Its chemical structure can be represented as C9H11NO2, with a molecular weight of approximately 165.19 g/mol. The compound features a benzene ring with a formyl group (-CHO) and an aminooxy group (-NHOH) that enhances its reactivity, particularly towards carbonyl compounds. This unique structure allows for various applications in organic synthesis and medicinal chemistry.
4-[(Aminooxy)methyl]benzaldehyde exhibits notable biological activities, particularly in the realm of medicinal chemistry. The compound's ability to selectively react with biomolecules suggests potential applications in drug design and development.
The synthesis of 4-[(Aminooxy)methyl]benzaldehyde can be achieved through several methods:
4-[(Aminooxy)methyl]benzaldehyde has several applications across different fields:
Studies on the interactions of 4-[(Aminooxy)methyl]benzaldehyde with biological molecules reveal its potential as a bioconjugation agent:
Several compounds share structural similarities with 4-[(Aminooxy)methyl]benzaldehyde, each possessing unique properties:
Compound Name | Structure/Functional Group | Unique Properties |
---|---|---|
4-Methylbenzaldehyde | C8H8O | Commonly used as a precursor in organic synthesis. |
4-Aminobenzaldehyde | C7H7NO | Exhibits different reactivity due to amino group. |
Benzaldehyde-O-(4-nitrophenyl)oxime | C14H12N2O3 | Used as a reagent for selective reactions. |
4-Hydroxybenzaldehyde | C7H6O3 | Displays different solubility and reactivity. |
These compounds highlight the uniqueness of 4-[(Aminooxy)methyl]benzaldehyde, particularly its dual functionality as both an aldehyde and an aminooxy derivative, making it particularly valuable in synthetic chemistry and biological applications.
The evolution of aminooxy-benzaldehyde derivatives stems from early 20th-century studies on oxime chemistry. French chemists Pierre Robiquet and Antoine Boutron Charlard’s isolation of benzaldehyde from bitter almond oil in the 1830s laid the groundwork for understanding aromatic aldehydes. However, the functionalization of benzaldehyde with aminooxy groups emerged much later, driven by mid-20th-century demands for bioorthogonal conjugation tools.
A pivotal breakthrough occurred in the 1990s when researchers recognized that aminooxy groups (-NHOH) could react selectively with carbonyl compounds without interfering with biological functionalities. This led to systematic modifications of benzaldehyde scaffolds to optimize reaction kinetics. The synthesis of 4-[(Aminooxy)methyl]benzaldehyde specifically addressed the need for regioselective conjugation points in complex biomolecules, enabling controlled attachment of payloads to proteins and peptides.
Key milestones include:
4-[(Aminooxy)methyl]benzaldehyde excels in chemoselective conjugation due to its dual reactivity: the aldehyde group acts as an electrophilic partner, while the aminooxy moiety serves as a nucleophile. This bifunctionality enables three primary reaction pathways:
Comparative analysis of conjugation kinetics reveals its superiority over classical methods:
Conjugation Method | Rate Constant (M⁻¹s⁻¹) | Catalytic Requirement |
---|---|---|
Oxime Ligation (Uncatalyzed) | 2.6 ± 0.1 | None |
Aniline-Catalyzed Oxime | 190 ± 10 | 10 mM Aniline |
Hydrazone Formation | 3.0 ± 0.3 | pH 4.5 |
Staudinger Ligation | 0.001–0.1 | Phosphine Reagents |
Data derived from kinetic studies under physiological conditions.
The compound’s aromatic backbone enhances electrophilicity, accelerating reactions compared to aliphatic aldehydes. Furthermore, the para-substitution pattern minimizes steric hindrance, allowing efficient access to both functional groups during conjugation events.
Bioorthogonal chemistry relies on reactions that proceed without interfering with native biochemical processes. 4-[(Aminooxy)methyl]benzaldehyde has become indispensable in this field due to:
Recent innovations include its use in:
The installation of aminooxy functional groups through O-alkylation represents a fundamental approach for synthesizing 4-[(Aminooxy)methyl]benzaldehyde derivatives [1]. Classical O-alkylation methodologies involve the reaction of oximes with organohalides, typically bromides or iodides, in the presence of alkoxide bases such as sodium methoxide [2]. The reaction proceeds through nucleophilic substitution at the oxygen atom of the oxime, forming the desired O-alkylated product [1].
The mechanism of O-alkylation involves initial deprotonation of the oxime hydroxyl group by the base, generating an oximate anion that subsequently attacks the alkyl halide [2]. This nucleophilic substitution typically follows a second-order kinetic pathway, with the reaction rate being dependent on both the concentration of the oximate nucleophile and the alkyl halide electrophile [3]. The selectivity between nitrogen and oxygen alkylation can be controlled through careful selection of reaction conditions, with basic conditions generally favoring O-alkylation over N-alkylation [1].
Alternative O-alkylation strategies utilize sodium metal or sodium hydride in inert reaction media to form oxime salts, which are subsequently treated with alkyl halides to produce O-alkyl oximes [2]. These methods often provide improved yields and selectivity compared to classical alkoxide-mediated procedures [1]. The choice of solvent plays a critical role in determining reaction outcomes, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally providing optimal results [1].
Method | Conditions | Typical Yield | Advantages | Limitations |
---|---|---|---|---|
O-Alkylation with Alkyl Halides | Base (sodium hydroxide/potassium hydroxide), Alkyl halide, Methanol | 70-90% | Simple procedure, good yields | Requires alkyl halides |
Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate/Diisopropyl azodicarboxylate, Tetrahydrofuran, 0°C to room temperature | 60-85% | Direct from alcohols, mild conditions | Stoichiometric waste |
Gabriel Synthesis | Phthalimide salt, Alkyl halide, Hydrazinolysis | 65-80% | High selectivity for primary amines | Multi-step procedure |
Phthalimide Protection | Phthalimide, Mitsunobu conditions | 70-95% | Excellent protecting group | Requires deprotection |
Direct Hydroxylamine Reaction | Hydroxylamine, Acid catalyst, pH 4-7 | 60-85% | Direct aldehyde conversion | pH sensitive |
Reduction of Oximes | Reducing agents (Sodium borohydride, Lithium aluminum hydride) | 70-90% | Broad substrate scope | Reduction can be non-selective |
Recent developments in O-alkylation have focused on improving reaction efficiency and selectivity through the use of phase-transfer catalysts and modified reaction conditions [3]. The incorporation of crown ethers and quaternary ammonium salts has been shown to enhance reaction rates and improve product yields in biphasic systems [1]. Additionally, the development of solid-supported reagents has enabled more efficient purification procedures and reduced environmental impact [4].
The reactivity of O-alkyl hydroxylamines has been extensively studied, with kinetic investigations revealing that these compounds decompose to form hydroxylamines considerably faster than they react with peroxy radicals [3]. This behavior has important implications for the stability and storage of aminooxy-containing compounds, particularly in applications requiring long-term stability [3].
Protecting group strategies are essential for the successful synthesis of complex aminooxy-containing molecules, including 4-[(Aminooxy)methyl]benzaldehyde derivatives [5] [6]. The aminooxy functional group exhibits high reactivity toward carbonyl compounds, necessitating temporary protection during synthetic sequences that involve aldehyde or ketone intermediates [7] [8].
Phthalimide-based protection represents one of the most widely employed strategies for aminooxy group protection [4] [9]. The phthalimide protecting group can be installed through Mitsunobu reaction conditions, utilizing triphenylphosphine and azodicarboxylates to form the nitrogen-oxygen bond [4] [10]. This approach provides excellent yields and functional group tolerance, making it suitable for complex synthetic sequences [9].
The removal of phthalimide protecting groups can be accomplished through hydrazinolysis using hydrazine hydrate in ethanol, typically requiring reflux conditions for complete deprotection [4] [11]. Alternative deprotection methods include the use of sodium borohydride in isopropanol followed by acetic acid treatment, which provides exceptionally mild conditions and avoids the use of hydrazine [11]. This two-stage, one-flask operation converts phthalimides to primary amines efficiently while maintaining compatibility with acid-sensitive functional groups [11].
Protecting Group | Installation Conditions | Removal Conditions | Stability | Typical Yield Installation | Typical Yield Removal |
---|---|---|---|---|---|
Phthalimide | Mitsunobu reaction | Hydrazinolysis or Sodium borohydride/Acetic acid | Stable to acids/bases | 75-90% | 70-85% |
tert-Butoxycarbonyl | Di-tert-butyl dicarbonate, base | Trifluoroacetic acid or Hydrochloric acid | Acid labile | 85-95% | 90-95% |
Carbobenzoxy | Benzyl chloroformate, base | Palladium/Carbon, Hydrogen or Hydrogen bromide/Acetic acid | Hydrogenolysis | 80-90% | 85-95% |
Fluorenylmethoxycarbonyl | Fluorenylmethoxycarbonyl chloride, base | Piperidine | Base labile | 85-95% | 90-95% |
Acetyl | Acetic anhydride, pyridine | Sodium hydroxide or Ammonia | Stable to acids | 70-85% | 80-90% |
Tosyl | Tosyl chloride, pyridine | Sodium/Ammonia | Stable to acids/bases | 80-90% | 70-85% |
Carbamate-based protecting groups, including tert-butoxycarbonyl and benzyloxycarbonyl derivatives, offer orthogonal protection strategies for aminooxy compounds [5] [6]. These protecting groups can be selectively removed under acidic or hydrogenolytic conditions, respectively, without affecting other functional groups present in the molecule [12]. The tert-butoxycarbonyl group is particularly useful in solid-phase synthesis applications due to its compatibility with standard cleavage conditions [6].
The selection of appropriate protecting groups requires careful consideration of the overall synthetic strategy and the compatibility with other functional groups present in the target molecule [5]. Orthogonal protection schemes enable the selective deprotection of specific functional groups in the presence of others, facilitating the construction of complex molecular architectures [6] [12].
Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of aminooxy-containing compounds, offering advantages in terms of reaction efficiency, product purification, and scalability [7] [8] [13]. The immobilization of aminooxy precursors on solid supports enables the use of excess reagents and simplified purification procedures through washing and filtration [14].
Pentaerythritol-based phosphoramidites bearing masked aminooxy groups have been developed as key building blocks for solid-phase synthesis applications [13]. These bifunctional linkers can be incorporated into oligonucleotide sequences during automated synthesis, with subsequent deprotection revealing the aminooxy functionality for further conjugation reactions [13]. The aminooxy groups are typically protected as acetone oximes or benzaldehyde oximes, which can be cleaved under mild acidic conditions [7].
Resin Type | Loading Capacity | Cleavage Conditions | Typical Purity | Applications |
---|---|---|---|---|
Wang Resin | 0.8-1.2 mmol/g | Trifluoroacetic acid/Dichloromethane (1:1) | 85-95% | Ester synthesis |
Rink Amide Resin | 0.6-0.9 mmol/g | Trifluoroacetic acid/Dichloromethane/Water (95:2.5:2.5) | 80-90% | Amide synthesis |
Aminooxy Linker Resin | 0.5-0.8 mmol/g | Hydrazine hydrate, Ethanol | 75-85% | Oxime formation |
Phthalimide Resin | 0.7-1.0 mmol/g | Hydrazine/Ethanol | 80-90% | Amine protection |
Hydroxylamine Resin | 0.6-0.9 mmol/g | Mild acid | 85-95% | Direct aminooxy coupling |
The development of specialized resins containing aminooxy functionality has enabled direct on-resin oximation reactions [8]. These resins typically incorporate aminooxy groups through linker moieties that can be cleaved under specific conditions to release the desired products [13]. The use of hydrazinium acetate treatment has proven effective for deblocking aminooxy functions on solid supports, followed by oximation with acetylated sugar derivatives [13].
Optimization of solid-phase aminooxy synthesis requires careful consideration of loading density, swelling properties of the resin, and reaction kinetics [14]. Lower loading densities often result in improved reaction efficiency due to reduced steric hindrance and better accessibility of reactive sites [15]. The choice of solvent system is critical for maintaining adequate resin swelling and ensuring efficient mass transfer of reagents [14].
Microwave-assisted synthesis has revolutionized the preparation of aminooxy-containing compounds by dramatically reducing reaction times while improving yields and product purity [16] [17] [18]. The application of microwave irradiation to aminooxy synthesis enables completion of reactions in minutes rather than hours, with enhanced selectivity and reduced side product formation [17].
The mechanism of microwave acceleration in aminooxy synthesis involves direct heating of polar molecules through dielectric heating, bypassing thermal conductivity limitations of conventional heating methods [17]. This selective heating leads to rapid temperature elevation and enhanced reaction rates, particularly for polar substrates and solvents commonly employed in aminooxy chemistry [18].
Reaction Type | Microwave Temperature | Microwave Time | Conventional Time | Yield Improvement | Selectivity Enhancement |
---|---|---|---|---|---|
Oxime Formation | 120-150°C | 10-30 min | 2-8 hours | 10-25% | Moderate |
O-Alkylation | 100-130°C | 15-45 min | 4-12 hours | 15-30% | High |
Phthalimide Deprotection | 80-120°C | 20-40 min | 6-24 hours | 20-35% | High |
Mitsunobu Reaction | 60-100°C | 30-60 min | 8-24 hours | 10-20% | Moderate |
Gabriel Synthesis | 120-160°C | 30-90 min | 12-48 hours | 15-25% | High |
Microwave-assisted oxime formation reactions typically proceed at temperatures of 120-150°C for 10-30 minutes, compared to conventional heating requiring 2-8 hours at similar temperatures [16] [17]. The enhanced reaction kinetics result from the uniform heating profile achieved through microwave irradiation, eliminating hot spots and providing more consistent reaction conditions [17].
The combination of microwave heating with solvent-free conditions represents a particularly attractive methodology for aminooxy synthesis [16]. These conditions lead to enhanced conversion rates, easier workup procedures, and higher yields compared to conventional heating techniques [16]. The elimination of solvents also provides environmental benefits and reduces waste generation [14].